molecular formula C12H10N6 B1268357 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine CAS No. 38634-05-8

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B1268357
CAS No.: 38634-05-8
M. Wt: 238.25 g/mol
InChI Key: HBXLKHXFCBAVDO-UHFFFAOYSA-N
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Description

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with pyridine groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes or proteins. The triazole ring and pyridine groups facilitate these interactions by providing multiple coordination sites.

Comparison with Similar Compounds

Similar Compounds

    3,5-di(pyridin-4-yl)-1,2,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of a triazole ring.

    3,5-di(pyridin-4-yl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.

Uniqueness

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring allows for versatile coordination chemistry and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,5-dipyridin-4-yl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c13-18-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXLKHXFCBAVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(N2N)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the molar ratio of dpta affect the resulting Zn(II)-framework structure?

A1: The research demonstrates that varying the molar ratio of dpta to the tripodal linker tris(4′-carboxybiphenyl)amine (H3L) during synthesis directly influences the final structure of the Zn(II)-framework []. Two distinct frameworks were produced:

    Q2: What are the implications of the structural differences between the two Zn(II)-frameworks (1) and (2)?

    A2: The distinct structural arrangements arising from different dpta ratios have significant implications for the frameworks' properties. Notably, framework (2), synthesized with a lower dpta ratio, exhibits enhanced gas uptake capabilities compared to framework (1) []. This difference arises from the altered electronic environments and pore sizes within the frameworks. Consequently, activated framework (2') demonstrates superior uptake of N2 and H2 at 77 K, and importantly, shows improved CO2 adsorption at 273 K compared to activated framework (1'). Furthermore, framework (2') exhibits enhanced selectivity for CO2 adsorption over N2 and H2 at 273 K compared to (1'). This selectivity for CO2 is a critical factor for potential applications in carbon capture and storage.

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